molecular formula C13H10ClFO2 B572916 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol CAS No. 1261920-31-3

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol

Cat. No.: B572916
CAS No.: 1261920-31-3
M. Wt: 252.669
InChI Key: ICUMVTUMOGNIIL-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the 3-position, a fluoro group at the 2-position, and a methoxy group at the 3-position on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by reduction and halogenation steps. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Chlorophenol: Similar structure but lacks the fluoro and methoxy groups.

    2-Fluoro-5-(trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a methoxy group.

    3-Chloro-2-methoxyphenol: Similar structure but lacks the fluoro group.

Uniqueness

3-Chloro-5-(2-fluoro-3-methoxyphenyl)phenol is unique due to the combination of chloro, fluoro, and methoxy groups on the phenyl ring.

Properties

IUPAC Name

3-chloro-5-(2-fluoro-3-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUMVTUMOGNIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685979
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-31-3
Record name 5-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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